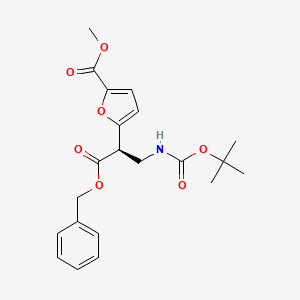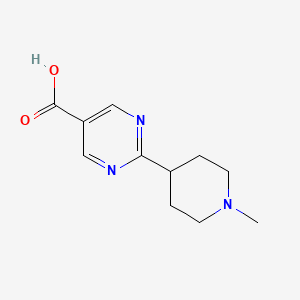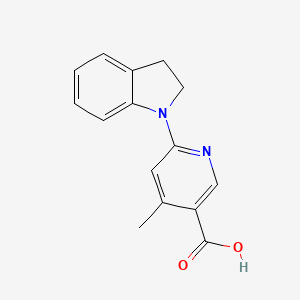
Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate is a complex organic compound with a unique structure that combines a benzyl group, a cyclohexyl ketone, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the use of Grignard reagents to form the cyclohexyl ketone intermediate . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the benzyl group via a Friedel-Crafts alkylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and as a probe in biochemical assays .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new pharmaceuticals targeting specific receptors or enzymes .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . The pathways involved may include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl (3-oxocyclohexyl)carbamate: Shares the cyclohexyl ketone and benzyl group but lacks the piperidine ring.
Phenylpiperidine derivatives: Similar piperidine ring structure but different substituents on the ring.
Uniqueness
Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate is unique due to its combination of a benzyl group, a cyclohexyl ketone, and a piperidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C25H29NO3 |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C25H29NO3/c27-23-13-7-12-22(16-23)24-17-21(20-10-5-2-6-11-20)14-15-26(24)25(28)29-18-19-8-3-1-4-9-19/h1-6,8-11,21-22,24H,7,12-18H2 |
Clave InChI |
WXGBWMJQPNPOPI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(=O)C1)C2CC(CCN2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11811522.png)




![2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11811554.png)




